molecular formula C17H20Cl2N2 B106868 N-(p-Chlorobenzhydryl)piperazine dihydrochloride CAS No. 18719-22-7

N-(p-Chlorobenzhydryl)piperazine dihydrochloride

Cat. No.: B106868
CAS No.: 18719-22-7
M. Wt: 323.3 g/mol
InChI Key: XFIUZNUONMJUIH-UHFFFAOYSA-N
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Description

“N-(p-Chlorobenzhydryl)piperazine dihydrochloride” is a chemical compound that is part of the piperazine family . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Synthesis Analysis

The synthesis of piperazine derivatives, including “this compound”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” is denoted by the formula C17H19ClN2 . The compound is part of the piperazine family, which is characterized by a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can lead to the formation of various byproducts such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas .


Physical And Chemical Properties Analysis

“this compound” appears as white to cream-colored needles or powder . It has a melting point of 65-70°C (lit.) and a boiling point of 178-180°C/0.5mmHg (lit.) . The molecular weight of the compound is 286.80 .

Mechanism of Action

While the specific mechanism of action for “N-(p-Chlorobenzhydryl)piperazine dihydrochloride” is not mentioned in the sources, it’s worth noting that piperazine, a related compound, is a GABA receptor agonist . Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

“N-(p-Chlorobenzhydryl)piperazine dihydrochloride” is considered hazardous. It can cause severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is also suspected of damaging fertility or the unborn child . Safety measures include using personal protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and washing face, hands, and any exposed skin thoroughly after handling .

Future Directions

The synthesis of piperazine derivatives, including “N-(p-Chlorobenzhydryl)piperazine dihydrochloride”, continues to be a field of active research . New methods and techniques are being developed to improve the efficiency and yield of these compounds . These compounds have potential applications in the pharmaceutical industry due to their wide range of biological activities .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(p-Chlorobenzhydryl)piperazine dihydrochloride involves the reaction of p-Chlorobenzhydryl chloride with piperazine in the presence of a base, followed by treatment with hydrochloric acid to obtain the dihydrochloride salt.", "Starting Materials": [ "p-Chlorobenzhydryl chloride", "Piperazine", "Base (e.g. triethylamine)", "Hydrochloric acid" ], "Reaction": [ "Add piperazine to a solution of p-Chlorobenzhydryl chloride in anhydrous dichloromethane", "Add a base (e.g. triethylamine) to the reaction mixture and stir for several hours at room temperature", "Quench the reaction with hydrochloric acid and extract the product with dichloromethane", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product", "Treat the crude product with hydrochloric acid in ethanol to obtain the dihydrochloride salt of N-(p-Chlorobenzhydryl)piperazine" ] }

18719-22-7

Molecular Formula

C17H20Cl2N2

Molecular Weight

323.3 g/mol

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]piperazine;hydrochloride

InChI

InChI=1S/C17H19ClN2.ClH/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20;/h1-9,17,19H,10-13H2;1H

InChI Key

XFIUZNUONMJUIH-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

18719-22-7

Related CAS

894-56-4
303-26-4 (Parent)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution prepared by introducing 7.78 g (213.3 mmol) of hydrogen chloride gas in 45.9 g of ethyl acetate, 176.0 g of a solution containing the obtained (+)-1-[(4-chlorophenyl)phenylmethyl]-4-(tert-butoxycarbonyl)piperazine (optical purity 98.0% ee) was added dropwise at 20° C. over 1 hour. After stirring at that temperature, the mixture was heated up to 60° C. for 30 minutes and was stirred at this temperature for 3 hours. After cooling to 20° C., the crystals formed were collected by filtration and were washed with toluene. The crystals obtained were dried under reduced pressure to yield 8.51 g (23.7 mmol) of (+)-1-[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride from the (+)-1-[(4-chlorophenyl)phenylmethyl]-4-(tert-butoxycarbonyl)piperazine-2D-(−)-O,O′-dibenzoyltartaric acid salt in a yield of 88.1%. The optical purity of the (+)-1-[(4-chlorophenyl)phenylmethyl]piperazine in the crystals was 98.4% ee.
[Compound]
Name
(+)-1-[(4-chlorophenyl)phenylmethyl]-4-(tert-butoxycarbonyl)piperazine-2D-(−)-O,O′-dibenzoyltartaric acid salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.78 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
176 g
Type
reactant
Reaction Step Two
Quantity
45.9 g
Type
solvent
Reaction Step Two
Name
(+)-1-[(4-chlorophenyl)phenylmethyl]-4-(tert-butoxycarbonyl)piperazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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